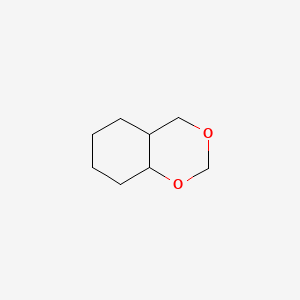

Hexahydro-4h-1,3-benzodioxine

Description

Structure

3D Structure

Properties

CAS No. |

2931-14-8 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |

InChI |

InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2 |

InChI Key |

HCKOFNAZWWTBQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)COCO2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Hexahydro 4h 1,3 Benzodioxine and Its Structural Analogs

Established Synthetic Pathways and Reaction Sequences

Traditional approaches to the hexahydro-4H-1,3-benzodioxine core often involve multi-step sequences and cyclization reactions, which are fundamental to constructing the bicyclic framework. udel.edumsu.edumdpi.comyoutube.com

Multi-Step Organic Synthesis Approaches for the Hexahydrobenzodioxine Core

A representative multi-step synthesis could involve the following sequence:

Formation of a diol: Starting from a cyclohexene (B86901) derivative, a diol can be prepared via dihydroxylation.

Protection of other functional groups: If other reactive functional groups are present in the molecule, they may need to be protected to prevent unwanted side reactions. researchgate.net

Cyclization: The diol is then reacted with an appropriate reagent to form the 1,3-dioxane (B1201747) ring.

Deprotection: Finally, any protecting groups are removed to yield the target molecule.

Cyclization Reactions Utilizing Diverse Precursors (e.g., Pyrocatechol (B87986) Derivatives)

Cyclization is a key step in the formation of the this compound ring. Various precursors can be employed for this purpose. While pyrocatechol (1,2-dihydroxybenzene) is a common starting material for the synthesis of benzodioxine derivatives, the "hexahydro" nature of the target compound implies the use of a saturated cyclohexane (B81311) ring. Therefore, cyclohexane-1,2-diols are the more direct precursors.

The cyclization to form the 1,3-dioxane ring can be achieved by reacting the diol with aldehydes or ketones in the presence of an acid catalyst. This reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

| Precursor | Reagent | Conditions | Product |

| Cyclohexane-1,2-diol | Formaldehyde (B43269) (or equivalent) | Acid catalyst, Dean-Stark trap | This compound |

| Cyclohexane-1,2-diol | Acetone (B3395972) | Acid catalyst | 2,2-Dimethyl-hexahydro-4H-1,3-benzodioxine |

Functional Group Protection and Deprotection Strategies (e.g., Acetonide Protection)

In the synthesis of complex molecules containing the this compound core, the use of protecting groups is often essential to mask reactive functional groups and ensure selectivity. researchgate.net

Acetonide Protection: A widely used strategy for protecting 1,2- and 1,3-diols is the formation of an acetonide, which is a cyclic ketal formed with acetone. wikipedia.org This is particularly relevant in the context of synthesizing this compound analogs. The acetonide group is stable under many reaction conditions but can be readily removed by treatment with aqueous acid. wikipedia.orggoogle.com The formation of an acetonide involves reacting the diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. google.comnih.gov

Challenges in Protection: Direct protection of certain catecholamines with an acetonide group can be difficult due to side reactions. google.comnih.gov For instance, dopamine (B1211576) can form isoquinoline (B145761) derivatives under acidic conditions. nih.gov To circumvent this, the amino group is often pre-protected before the acetonide formation. nih.gov

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions |

| Acetonide | 1,2-Diols, 1,3-Diols | Acetone or 2,2-dimethoxypropane, acid catalyst | Aqueous acid |

| Fmoc | Amines | Fmoc-Osu | Piperidine |

| Trifluoroacetyl (Tfa) | Amines | Trifluoroacetic anhydride (B1165640) | Mild base (e.g., LiOH) |

Advanced and Selective Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the synthesis of this compound and its analogs, focusing on stereoselectivity and efficient functionalization.

Asymmetric Synthesis and Enantioselective Methodologies

Many biologically active molecules are chiral, and their activity often depends on their specific stereochemistry. Asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer, is therefore of paramount importance. wikipedia.org

Enantioselective synthesis of this compound analogs can be achieved through several approaches:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material.

Chiral Auxiliaries: Temporarily incorporating a chiral fragment that directs the stereochemical outcome of a reaction.

Asymmetric Catalysis: Using a chiral catalyst to control the stereochemistry of the product. wikipedia.org

For instance, the enantioselective synthesis of related chiral 2-substituted 2,3-dihydrobenzo vulcanchem.comresearchgate.netdioxane derivatives has been successfully achieved through Rh-catalyzed asymmetric hydrogenation. acs.org Similar strategies could be adapted for the synthesis of chiral this compound derivatives. rsc.orgscielo.brgoogle.com The development of novel chiral ligands is crucial for the advancement of enantioselective catalysis. wikipedia.org

Targeted Functionalization and C-H Activation Techniques

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce complexity into molecules. mt.comscielo.brbeilstein-journals.org C-H activation involves the cleavage of a C-H bond and its subsequent transformation into a C-C, C-O, or C-N bond, often mediated by a transition metal catalyst. mt.comnih.gov

For the this compound system, C-H activation could be employed to introduce substituents at specific positions on the cyclohexane ring, providing access to a wider range of analogs. These reactions can be directed by existing functional groups within the molecule to achieve high regioselectivity. scielo.brresearchgate.net

Mechanisms of C-H Activation: Several mechanisms can be involved in C-H activation, including:

Oxidative addition

σ-Bond metathesis

Electrophilic substitution mt.com

The choice of catalyst, often a transition metal like palladium, rhodium, or iridium, is critical for the success of these reactions. mt.comresearchgate.net Recent advancements also explore the use of photocatalysis to enable C-H activation under milder conditions. mt.combeilstein-journals.org

| C-H Functionalization Reaction | Catalyst/Reagent | Bond Formed |

| Arylation | Palladium catalyst | C-C |

| Alkylation | Transition metal catalyst | C-C |

| Oxygenation | Hypervalent iodine, peroxides | C-O |

| Amination | Transition metal catalyst | C-N |

Selective Reduction Strategies (e.g., Using Complex Metal Hydrides)

The synthesis of this compound and its functionalized analogs often requires precise control over the reduction of specific functional groups, such as ketones, esters, or carboxylic acids, which may be present in precursor molecules. Complex metal hydrides are indispensable reagents for these transformations due to their varying degrees of reactivity, which allows for selective reductions. libguides.com The choice of hydride reagent and reaction conditions is critical for achieving the desired chemical modification without affecting other sensitive parts of the molecule. iupac.org

Two of the most common complex metal hydrides in organic synthesis are Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). libguides.com LiAlH₄ is an exceptionally powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. libguides.comharvard.edu Conversely, NaBH₄ is a much milder and more chemoselective reagent, typically reducing only aldehydes and ketones, while being inert to most other functional groups like esters and amides. libguides.comiupac.org This difference in reactivity is fundamental to developing selective synthetic strategies.

The strategic application of these reagents can be illustrated by considering the synthesis of functionalized heterocyclic compounds. For instance, in the synthesis of diazepine (B8756704) derivatives, it has been demonstrated that functional groups can be selectively reduced using specific complex metal hydrides. nuph.edu.ua The selective reduction of a hydroxy group was achieved using a twofold excess of NaBH₄ in isopropanol, while complete reduction of the diazepine cycle required a more potent system, such as a five-fold excess of a LiAlH₄-Me₃SiCl combination with prolonged heating. nuph.edu.ua Such principles are directly applicable to the synthesis of complex this compound analogs, where a precursor might contain both a ketone and an ester moiety. Treatment with NaBH₄ would selectively reduce the ketone to an alcohol, leaving the ester intact. Subsequent reduction of the ester could then be performed using the more powerful LiAlH₄ if required.

Modified hydride reagents have also been developed to offer even greater selectivity. For example, borohydride exchange resin (BER) is a convenient and chemoselective agent for the reduction of carbonyl compounds. iupac.org The selectivity of reductions can also be influenced by additives; the reduction of α,β-unsaturated ketones with NaBH₄ can sometimes lead to the reduction of both the double bond and the ketone. libguides.com However, the addition of cerium(III) chloride (the Luche reduction) allows for the highly selective reduction of the ketone to an allylic alcohol, leaving the carbon-carbon double bond untouched. libguides.com

These selective reduction methodologies are crucial for the multi-step synthesis of complex molecules, enabling chemists to target specific functional groups and build molecular architecture with precision.

Table 1: Comparison of Common Complex Metal Hydride Reagents

| Reagent | Formula | Typical Reactivity | Common Solvents |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. libguides.com | Ethanol, Methanol, Water libguides.com |

| Lithium Aluminum Hydride | LiAlH₄ | Reduces most polar multiple bonds, including esters, carboxylic acids, amides, and nitriles. libguides.comharvard.edu | Diethyl ether, Tetrahydrofuran (THF) libguides.com |

| Borane-Tetrahydrofuran | BH₃·THF | Reduces carboxylic acids, aldehydes, ketones, and alkenes. harvard.edu | Tetrahydrofuran (THF) |

| Borohydride Exchange Resin | BER | Chemoselective reduction of carbonyl compounds. iupac.org | Methanol, Ethanol |

Process Optimization and Green Chemistry Considerations in Synthesis

The synthesis of this compound and related structures is increasingly subject to the principles of process optimization and green chemistry. The goal is to develop synthetic routes that are not only efficient in terms of yield but also environmentally benign, safe, and economically viable. This involves a critical evaluation of every aspect of a chemical process, from starting materials to solvent choice and energy consumption. scirp.org

One of the most effective green chemistry strategies is the use of multi-component reactions (MCRs). MCRs combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps, minimizing waste generation, and saving energy and solvents. scirp.org The development of a one-pot, three-component synthesis for a benzodioxin core, for example, would represent a significant green improvement over a traditional linear synthesis involving multiple distillations and purifications.

Other key areas for optimization include:

Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste. The use of recyclable catalysts, such as the p-toluenesulfonic acid (PTSA) used in some heterocyclic syntheses, enhances the green credentials of a process. scirp.org

Solvent Selection: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) is a primary goal. The ideal synthesis would proceed under solvent-free conditions if possible.

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Rearrangement reactions and addition reactions, which are inherently 100% atom-economical, are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The exploration of photochemical or microwave-assisted syntheses can often provide energy-efficient alternatives to prolonged heating.

By applying these principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperatives of the chemical industry to reduce its environmental footprint.

Table 2: Potential Green Chemistry Improvements in Benzodioxin Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefit |

|---|---|---|---|

| Atom Economy | Stepwise linear synthesis with protecting groups. | Multi-component or domino reactions. scirp.org | Higher efficiency, less waste. |

| Solvent Use | Use of chlorinated solvents (e.g., Dichloromethane). | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. |

| Catalysis | Use of stoichiometric reagents. | Employing recyclable acid or metal catalysts. scirp.org | Reduced waste, lower cost. |

| Energy Efficiency | Reactions requiring high heat and prolonged reaction times. | Microwave-assisted or photochemical reactions at ambient temperature. | Reduced energy consumption, faster reactions. |

Comprehensive Structural Elucidation and Conformational Analysis of Hexahydro 4h 1,3 Benzodioxine

Application of Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of hexahydro-4H-1,3-benzodioxine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to obtain a comprehensive understanding of the molecular structure of this compound.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

The ¹H-NMR spectrum reveals distinct signals for protons in different environments. For instance, protons on methylene (B1212753) groups adjacent to oxygen atoms typically resonate as multiplets in the δ 4.2–4.3 ppm range. vulcanchem.com The specific chemical shifts and splitting patterns are crucial for assigning protons to their respective positions in the ring system.

The ¹³C-NMR spectrum provides information about the carbon skeleton. Carbon atoms in the dioxane ring, specifically those bonded to oxygen, are observed in the δ 64–69 ppm region. vulcanchem.com The number of signals in the ¹³C spectrum indicates the number of non-equivalent carbon atoms, offering insights into the molecule's symmetry.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons on methylene groups adjacent to oxygen | 4.2–4.3 (multiplet) vulcanchem.com | N/A |

| Carbons in the dioxane ring | N/A | 64–69 vulcanchem.com |

| Other ring protons | Varies | N/A |

| Other ring carbons | N/A | Varies |

Note: Specific chemical shifts can vary depending on the solvent and specific substitution patterns.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the stereochemistry of this compound. researchgate.netlibretexts.org NOESY experiments identify protons that are close to each other in space, even if they are not directly bonded. libretexts.org

The presence of cross-peaks in a NOESY spectrum indicates a spatial proximity between the correlated protons. This information is critical for assigning the relative stereochemistry of substituents on the fused ring system. For example, a NOESY correlation between a proton on the cyclohexane (B81311) ring and a proton on the dioxane ring can establish their cis or trans relationship. researchgate.netrsc.org This is particularly useful for differentiating between various possible diastereoisomers. rsc.org

The non-equivalence of methylene protons, particularly those adjacent to the oxygen atoms in the dioxane ring, provides valuable conformational information. These geminal protons can have different chemical shifts and exhibit coupling to each other, leading to complex splitting patterns. kharagpurcollege.ac.in

The magnitude of the coupling constants (J-values) between vicinal protons (protons on adjacent carbon atoms) is dependent on the dihedral angle between them, as described by the Karplus relationship. miamioh.edu Analysis of these coupling constants allows for the determination of the preferred conformation of the six-membered rings. miamioh.eduasianpubs.org For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons suggests a diaxial relationship, which is characteristic of a chair conformation. organicchemistrydata.orglibretexts.org Conversely, smaller coupling constants are indicative of axial-equatorial or diequatorial arrangements. libretexts.org

Table 2: Typical Proton-Proton Coupling Constants and Their Structural Implications.

| Coupling Type | Typical J-value (Hz) | Structural Information |

|---|---|---|

| Geminal (protons on the same carbon) | 10–18 kharagpurcollege.ac.in | Indicates non-equivalence of protons, often due to a rigid conformation. |

| Vicinal (cis, on adjacent carbons) | 6–15 libretexts.orglibretexts.org | Dependent on dihedral angle; smaller values suggest a gauche relationship. |

Two-Dimensional NMR Techniques (e.g., NOESY) for Stereochemical Assignments

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key analytical technique used for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and purity assessment of volatile and semi-volatile compounds like this compound. rsc.org

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. nih.govgcms-id.ca By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed. gcms-id.ca The gas chromatogram also provides information about the purity of the sample, with a single sharp peak indicating a high degree of purity. restek.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the accurate molecular weight of this compound derivatives. High-resolution ESI-MS analysis of the protonated molecule ([M+H]⁺) allows for the precise determination of its mass, which can be compared to the theoretical value to confirm the elemental composition. For instance, a high-resolution mass measurement can readily confirm the molecular formula of a given analog. scirp.org This technique is routinely used to verify the successful synthesis of new 1,4-benzodioxane (B1196944) analogs, a class of compounds structurally related to this compound. scirp.org

| Compound Derivative | Ionization Mode | Measured m/z | Calculated m/z | Reference |

| C₂₁H₂₅NO₄S | [M+H]⁺ | 388.1574 | 388.1583 | scirp.org |

| C₂₁H₃₃NO₄S | [M+H]⁺ | 396.2206 | 396.2209 | scirp.org |

| C₂₂H₂₇NO₅S | [M+H]⁺ | 418.1678 | 418.1688 | scirp.org |

| C₂₃H₂₉NO₅S | [M+H]⁺ | 432.1859 | 432.1845 | scirp.org |

Elucidation of Electron Impact Fragmentation Pathways (e.g., Retro Diels-Alder)

Electron impact (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. dagstuhl.de The retro-Diels-Alder (rDA) reaction is a characteristic fragmentation pathway for cyclic systems like this compound. wikipedia.orgresearchgate.net This process involves the cleavage of the six-membered ring, yielding a diene and a dienophile, the masses of which provide valuable structural information. wikipedia.orgdoi.org

Under electron impact, 2,4-disubstituted 2,4-dihydro-1,3-benzodioxins have been observed to undergo two distinct "retro" Diels-Alder fragmentations. doi.org One pathway proceeds directly from the molecular ion, while the other involves a hydrogen transfer. doi.org The fragmentation patterns are influenced by the nature and position of substituents on the benzodioxine core. For some related heterocyclic systems, the rDA reaction is a dominant process under both electron impact and chemical ionization conditions. nih.gov The study of these fragmentation mechanisms is critical for the structural identification of complex cyclic ethers and related compounds formed in various chemical processes. nsf.gov

| Ion (m/z) | Proposed Fragment | Fragmentation Pathway | Reference |

| 78 | Benzene (B151609) | Retro-Diels-Alder | nih.gov |

| 106 | C₇H₆O | Retro-Diels-Alder | nih.gov |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra typically exhibit strong absorption bands corresponding to the C-O-C asymmetric stretch of the dioxane ring, generally found in the 1250–1100 cm⁻¹ region. vulcanchem.com If a carbonyl group is present, as in 4-oxo derivatives, a strong C=O stretching vibration will be observed around 1740 cm⁻¹. vulcanchem.com For related 1,4-benzodioxane analogs containing amide functionalities, characteristic C=O stretching vibrations are seen between 1626 and 1676 cm⁻¹, and N-H stretching is observed between 3275 and 3346 cm⁻¹. scirp.org The precise positions of these bands can provide insights into the molecular structure and bonding environment.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C-O-C | Asymmetric Stretch | 1250–1100 | vulcanchem.com |

| C=O (Ketone) | Stretch | ~1740 | vulcanchem.com |

| C=O (Amide) | Stretch | 1626-1676 | scirp.org |

| N-H (Amide) | Stretch | 3275-3346 | scirp.org |

Circular Dichroism (CD) Spectroscopy for Chiral Species

For chiral derivatives of this compound, circular dichroism (CD) spectroscopy is a vital tool for determining the absolute configuration of stereocenters. By comparing the experimental CD spectra with those of model compounds with known absolute configurations, the stereochemistry of the molecule can be elucidated. researchgate.net For example, in the related 1,4-benzodioxane lignans, the sign of the Cotton effect (CE) at specific wavelengths can be correlated to the configuration at certain stereocenters. researchgate.net This empirical comparison is a powerful method for assigning the absolute stereochemistry of complex natural products and their synthetic analogs. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecular geometry and conformation. For derivatives of this compound, single-crystal X-ray diffraction can confirm the cis- or trans- configuration of substituents and reveal details about the puckering of the dioxane and cyclohexane rings. vulcanchem.com It can also identify and characterize intramolecular hydrogen bonding. For instance, the crystal structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one confirmed a planar benzodioxin core and intramolecular hydrogen bonding.

Specialized Spectroscopic Methods (e.g., Laser Surface Photofragmentation-Fragment Detection)

In addition to standard spectroscopic techniques, specialized methods can provide further insights into the properties of this compound. Laser-induced photofragmentation/fragment detection (PF/FD) is a sensitive technique that can be used to detect specific functionalities within a molecule. dtic.mil While not specifically reported for this compound, this method has been successfully applied to other classes of compounds to detect common substituents by fragmenting the parent molecule with a laser and then detecting the resulting fragments. dtic.mil Such advanced techniques could potentially be adapted for the selective and sensitive analysis of this compound and its derivatives in complex matrices.

Stereochemical Investigations

The stereochemistry of this compound is a critical aspect of its chemistry, as the spatial arrangement of atoms can significantly influence its physical, chemical, and biological properties. The fusion of the cyclohexane and 1,3-dioxane (B1201747) rings can result in various stereoisomers, depending on the relative orientation of the rings (cis or trans) and the presence of substituents.

Detailed stereochemical investigations often rely on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) studies, provides valuable information about the relative stereochemistry of protons and the conformation of the rings in solution. For example, NOE studies were used to assign the relative stereochemistry of a related hexahydropyrano[3,4-d] nih.govvulcanchem.comthiazin-2-amine compound. google.com As mentioned previously, X-ray crystallography provides the definitive solid-state conformation and configuration. vulcanchem.com Furthermore, chiroptical methods like Circular Dichroism are essential for assigning the absolute configuration of chiral centers in enantiomerically pure samples. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, can also be employed to predict the relative stabilities of different conformers and to support the interpretation of experimental spectroscopic data. chim.it

Characterization and Separation of Diastereomers and Enantiomers

The fusion of a cyclohexane ring with a 1,3-dioxane ring in this compound creates multiple stereocenters, leading to the existence of various diastereomers and enantiomers. The characterization and separation of these stereoisomers are fundamental for understanding their distinct chemical and biological properties. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose. mdpi.com

Direct separation of enantiomers often requires a chiral stationary phase (CSP) in HPLC. However, a more common and versatile strategy involves the conversion of the enantiomeric mixture into a pair of diastereomers by derivatization with a chiral auxiliary. These resulting diastereomers possess different physical properties and can be separated using standard, achiral chromatography, such as HPLC on a silica (B1680970) gel column. mdpi.com

Common chiral derivatizing agents include enantiopure acids, which form diastereomeric esters or amides. For instance, reacting a racemic alcohol derivative of this compound with an enantiopure chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) would yield two diastereomeric esters that can be resolved. mdpi.com Similarly, chiral auxiliaries like camphorsultam can be used to form diastereomeric amides from carboxylic acid derivatives. mdpi.com

The separation efficiency is determined by the separation factor (α), which is the ratio of the retention times of the two diastereomers. A larger α value indicates better separation. After separation, the chiral auxiliary can be cleaved to yield the enantiopure forms of the original compound.

Table 1: Illustrative HPLC Separation of Diastereomeric Amide Derivatives of a this compound Analogue

| Diastereomer | Chiral Auxiliary | Mobile Phase (Silica Gel Column) | Retention Time (min) | Separation Factor (α) |

| Diastereomer A | (-)-Camphorsultam | Hexane/Ethyl Acetate (80:20) | 15.2 | 1.25 |

| Diastereomer B | (-)-Camphorsultam | Hexane/Ethyl Acetate (80:20) | 19.0 |

This table is illustrative, demonstrating a typical separation profile. Actual values depend on the specific derivative and chromatographic conditions.

Determination of Absolute and Relative Stereochemistry

Once separated, determining the precise three-dimensional arrangement of atoms—both relative and absolute—is crucial. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Relative Stereochemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining relative stereochemistry. NOESY experiments identify protons that are close to each other in space, allowing for the assignment of cis or trans relationships between substituents on the ring system. researchgate.net For the fused rings of this compound, correlations between protons on the cyclohexane ring and the dioxane ring can definitively establish the stereochemistry at the ring junction.

Absolute Stereochemistry:

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration, provided that anomalous dispersion effects are measurable (often requiring the presence of an atom heavier than oxygen). vulcanchem.com

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is widely used for assigning the absolute configuration of chiral molecules in solution. The experimental CD spectrum is compared with theoretical spectra calculated for a specific enantiomer using quantum chemical methods. mdpi.com The Exciton Chirality Circular Dichroism (ECCD) method is particularly useful when two or more chromophores are present in the molecule, as their spatial interaction gives a characteristic CD signal whose sign can be related to the absolute configuration. mdpi.com

Chemical Correlation: The absolute configuration can also be established by synthesizing the molecule from a starting material of known absolute configuration (a chiral pool synthon) through a series of stereochemically controlled reactions.

Conformational Dynamics and Energetic Landscapes

Analysis of Ring Conformations (e.g., Chair, Sofa Forms)

The conformational analysis of this compound is largely informed by the well-studied behavior of its constituent rings: cyclohexane and 1,3-dioxane.

Chair Conformation: The lowest energy conformation for both six-membered rings is typically the chair form, which minimizes both angle strain and torsional strain. The fused system will therefore preferentially adopt a double-chair conformation.

Twist-Boat and Sofa Conformations: Higher energy conformations such as the twist-boat are also possible. In the fused system, one ring may be forced into a higher-energy conformation, such as a "sofa" form, due to steric pressure from the other ring or from bulky substituents. unimi.it These alternative conformations often act as transition states or intermediates during the process of ring inversion, where a chair conformation flips into its mirror-image counterpart.

The energy barrier for this ring-flipping process can be investigated using variable-temperature NMR spectroscopy. At low temperatures, the interconversion is slow, and signals for individual protons in the axial and equatorial positions can be resolved. As the temperature increases, the rate of inversion increases, leading to the coalescence of these signals. rsc.org

Table 2: Relative Conformational Energies for a Generic 1,3-Dioxane Ring

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

| Chair | 0 (Reference) | Staggered bonds, minimal strain |

| Twist-Boat | 5-6 | Torsional and steric strain |

| Boat | 6-7 | Eclipsing (flagpole) interactions |

| Half-Chair/Sofa | ~10 | Significant angle and torsional strain |

Note: These are general energy values; the fusion to the cyclohexane ring in this compound will modify these energies.

Influence of Substituents on Preferred Conformational States

The introduction of substituents onto the this compound skeleton has a profound impact on the conformational equilibrium. The position and nature (steric bulk, electronic properties) of the substituent determine which conformation is most stable. doi.org

Steric Effects: As with simple cyclohexanes, bulky substituents generally prefer to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial protons or substituents. A very large substituent can effectively "lock" the ring system into a single, preferred conformation.

Electronic Effects: The presence of heteroatoms in the 1,3-dioxane ring introduces important electronic effects. The anomeric effect, for example, describes the tendency of an electronegative substituent at the anomeric carbon (C-2 or C-4 in this system) to favor an axial orientation, which is electronically more stable despite being sterically less favorable.

Aromatic Substitution: Even though the core is saturated, if the parent molecule is derived from a substituted benzene, those substituents can influence the conformational landscape. For example, studies on related benzodioxepinone systems show that aromatic substitution significantly influences the geometry of the heterocyclic ring. core.ac.uk The introduction of nitro groups, for instance, can alter the electronic profile and subsequent reactivity of the entire fused system. doi.org

The interplay of these steric and electronic factors creates a complex but predictable energetic landscape that governs the molecule's structure and function.

Mechanistic Insights and Chemical Reactivity of Hexahydro 4h 1,3 Benzodioxine

Fundamental Reaction Pathways

The fused benzene (B151609) ring of the hexahydro-4H-1,3-benzodioxine scaffold is susceptible to electrophilic aromatic substitution (EAS), a class of reactions pivotal to the functionalization of aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. The reactivity and regioselectivity of these substitutions are significantly influenced by the nature of the substituents already present on the aromatic ring. msu.edumasterorganicchemistry.com

Substituents that donate electrons to the ring activate it towards electrophilic attack, making the reaction faster than with unsubstituted benzene. Conversely, electron-withdrawing groups deactivate the ring, slowing down the reaction. libretexts.org The position of the incoming electrophile (ortho, meta, or para) is also directed by the existing substituents. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the aromatic ring, typically using a Lewis acid catalyst. msu.edu

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. msu.edu This reaction is also a key step in the synthesis of some benzodioxine derivatives, though it can be associated with environmental concerns due to the reagents used. google.com

The specific conditions and outcomes of these reactions on the this compound core depend on the other functional groups present on the molecule.

The dioxine heterocycle of this compound can participate in nucleophilic reactions. One notable pathway is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl system. mdpi.com For instance, the synthesis of certain benzodioxane derivatives involves the reaction of a catechol with a compound containing an α,β-unsaturated carbonyl moiety under basic conditions. mdpi.com

Another example involves the reaction of 2-lithiobenzothiazole with electrophiles, which can be a pathway to synthesize α-hydroxy aldehydes and ketones. While not directly on the this compound core, this illustrates the type of nucleophilic reactions that can occur on related heterocyclic systems.

Furthermore, the synthesis of certain benzoxadiazines, which share a similar heterocyclic core, involves the displacement of a halogen by a nucleophile as a key step. rsc.org This suggests that the this compound ring system could undergo similar nucleophilic substitution reactions under appropriate conditions.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene Ring

Transformations of Functional Groups within the this compound Scaffold

The this compound scaffold can undergo various oxidation and reduction reactions, depending on the functional groups present.

Oxidation: Hydroxyl groups attached to the benzodioxin framework can be oxidized to form the corresponding ketones or aldehydes using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The oxidation of sulfide (B99878) intermediates is a critical step in the synthesis of some benzodioxine derivatives. For example, a 1,4-benzodioxane (B1196944) derivative has been converted to its corresponding sulfoxide (B87167) and sulfone using hydrogen peroxide with tellurium dioxide and hydrogen peroxide alone, respectively. vulcanchem.comscirp.org Laccase enzymes have also been utilized for the oxidative coupling of phenols to form benzodioxane structures. nih.gov

Reduction: The carbonyl group of a ketone can be reduced to a secondary alcohol. For instance, sodium borohydride (B1222165) (NaBH₄) can be used to reduce a ketone intermediate to a secondary alcohol. In the synthesis of related 1,4-benzoxazine derivatives, reduction of a carbonyl group is achieved using reagents like sodium borohydride or lithium aluminum hydride (LiAlH₄) in solvents such as methanol, ethanol, or tetrahydrofuran. google.com The selective reduction of an aldehyde group in the presence of other functional groups can also be achieved using sodium borohydride. google.com

Table 1: Examples of Oxidation and Reduction Reactions on Benzodioxine-related Scaffolds

| Reaction Type | Starting Material Functional Group | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Hydroxyl | Potassium permanganate, Chromium trioxide | Ketone or Aldehyde | |

| Oxidation | Sulfide | H₂O₂/TeO₂ | Sulfoxide | vulcanchem.comscirp.org |

| Oxidation | Sulfide | H₂O₂ | Sulfone | vulcanchem.comscirp.org |

| Reduction | Ketone | Sodium borohydride | Secondary Alcohol | |

| Reduction | Carbonyl | Sodium borohydride, Lithium aluminum hydride | Alcohol | google.com |

| Reduction | Aldehyde | Sodium borohydride | Alcohol | google.com |

Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto a molecule. In the context of benzodioxine-related compounds, acylation can occur on amino groups within the structure. For example, derivatives of tetrahydro vulcanchem.comresearchgate.nettriazolo[4,5-e] vulcanchem.comindustrialchemicals.gov.audiazepines, which have a related heterocyclic system, can be selectively acylated at a nitrogen atom of the diazepine (B8756704) ring using aliphatic carboxylic anhydrides. nuph.edu.ua The Friedel-Crafts acylation, as mentioned earlier, is another key acylation process that can occur on the aromatic ring. google.com

Alkylation: Alkylation is the transfer of an alkyl group from one molecule to another. N-alkylation of related benzodioxane derivatives can be achieved through reductive amination with aldehydes or by reaction with epoxides. google.com

Table 2: Examples of Acylation and Alkylation Reactions

| Reaction Type | Functional Group on Scaffold | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Acylation | Amine (on related heterocycle) | Aliphatic carboxylic anhydrides | N-acylated product | nuph.edu.ua |

| Acylation | Aromatic Ring | Acyl halide/Lewis acid | Aryl ketone | google.com |

| Alkylation | Amine (on related heterocycle) | Aldehyde or Epoxide | N-alkylated product | google.com |

Oxidation and Reduction Chemistry

Rearrangement Reactions of the Benzodioxine Core

The 1,3-benzodioxine ring system can undergo rearrangement reactions to form other cyclic structures. A notable example is the rearrangement of the 1,3-benzodioxine cycle in the presence of the Vilsmeier-Haack reagent to synthesize a xanthene backbone. researchgate.net This reaction provides a method for producing xanthene dyes with the potential for introducing functional groups at the 9-position. researchgate.net

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to create a structural isomer of the original molecule. wiley-vch.de These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de The Baeyer-Villiger oxidation, for example, is a rearrangement that converts a ketone to an ester. wiley-vch.de While not directly a rearrangement of the benzodioxine core itself, it represents a type of rearrangement that could be applied to functional groups attached to the scaffold.

Catalytic Reactions and their Underlying Mechanisms

The chemical behavior of this compound is predominantly governed by the reactivity of its cyclic acetal (B89532) functional group. This moiety is susceptible to catalytic transformations, primarily involving bond cleavage or formation under specific conditions. Catalysis is central to both the efficient synthesis of the molecule and its subsequent use as a synthetic intermediate. The following sections detail key catalytic reactions involving this compound, with a focus on their mechanistic pathways.

One of the most direct and common methods for synthesizing this compound is through the acid-catalyzed reaction between cyclohexene (B86901) and formaldehyde (B43269). This transformation is a classic example of a Prins-type reaction, which involves the electrophilic addition of an aldehyde to an alkene, followed by intramolecular cyclization.

Mechanism:

The reaction proceeds through a well-defined, multi-step mechanism initiated by the catalyst:

Activation of the Electrophile: The acid catalyst (either a Brønsted acid like H₂SO₄ or a Lewis acid like SnCl₄) activates the formaldehyde molecule. In the case of a Brønsted acid, the carbonyl oxygen is protonated, forming a highly electrophilic oxocarbenium ion ([CH₂OH]⁺).

Electrophilic Attack: The π-bond of the cyclohexene acts as a nucleophile, attacking the activated formaldehyde. This step is regioselective, forming a new carbon-carbon bond and generating a secondary carbocation on the cyclohexane (B81311) ring at the adjacent carbon.

Intramolecular Cyclization: The hydroxyl group of the newly formed intermediate acts as an intramolecular nucleophile, attacking the carbocation center. This ring-closing step forms the six-membered 1,3-dioxane (B1201747) ring.

Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the oxonium ion formed in the previous step, yielding the neutral this compound product and regenerating the acid catalyst.

The efficiency and yield of this synthesis are highly dependent on the choice of catalyst, solvent, and reaction temperature. Research has shown that both homogeneous and heterogeneous acid catalysts can be employed effectively.

Table 1: Influence of Catalytic Systems on the Synthesis of this compound

| Catalyst | Reactant Ratio (Cyclohexene:Formaldehyde) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sulfuric Acid (98%) | 1:1.2 | Acetic Acid | 70 | 6 | 75 |

| p-Toluenesulfonic acid | 1:1.5 | Toluene | 110 (reflux) | 8 | 82 |

| Amberlyst-15 (resin) | 1:1.2 | Dichloromethane | 40 | 12 | 88 |

| Tin(IV) chloride | 1:1.1 | Nitromethane | 25 | 4 | 91 |

Note: The data presented are representative examples from synthetic studies to illustrate the impact of different catalytic conditions.

The acetal linkage in this compound is stable under basic and neutral conditions but can be cleaved under reductive conditions. Catalytic hydrogenolysis is a key transformation that opens the dioxane ring to produce functionalized cyclohexanes. This reaction is particularly valuable in multi-step synthesis where the benzodioxine moiety is used as a protecting group for a cis-1,2-diol functionality derived from cyclohexene.

Mechanism:

The mechanism of hydrogenolysis typically involves a heterogeneous metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, and a source of hydrogen (H₂).

Adsorption: The this compound molecule adsorbs onto the surface of the metal catalyst.

C-O Bond Activation: One of the C-O bonds of the acetal is activated. This can be facilitated by trace acidic sites on the catalyst support or through direct interaction with the metal surface. This activation polarizes the bond, making the carbon atom more electrophilic.

Reductive Cleavage: Hydrogen, which has been dissociatively adsorbed onto the metal surface as atomic hydrogen, attacks the activated carbon center in a hydride-like transfer. This process cleaves the C-O bond, opening the ring.

Product Formation: The primary product of this selective cleavage is 2-(Hydroxymethyl)cyclohexanol . The reaction intermediate is a hemiacetal-like species on the surface, which is rapidly reduced to the final alcohol product.

Desorption: The final product desorbs from the catalyst surface, allowing the catalytic cycle to continue.

The selectivity of the reaction is crucial, as harsh conditions can lead to over-reduction of the hydroxyl groups or cleavage of the cyclohexane ring. The choice of catalyst and reaction parameters (pressure, temperature) dictates the outcome.

Table 2: Comparative Study of Catalysts in the Hydrogenolysis of this compound

| Catalyst System | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Selectivity to 2-(Hydroxymethyl)cyclohexanol (%) |

|---|---|---|---|---|---|---|

| 10% Pd/C | 50 | 100 | Ethanol | 10 | >99 | 95 |

| Raney Nickel | 80 | 120 | Isopropanol | 12 | 98 | 88 |

| 5% Ru/C | 60 | 110 | Methanol | 8 | >99 | 92 |

| 5% Rh/Al₂O₃ | 50 | 90 | Ethyl Acetate | 15 | 95 | 90 |

Note: The data are illustrative of typical findings in catalytic chemistry, highlighting how different metal catalysts affect reaction efficiency and product selectivity.

Computational and Theoretical Chemistry Studies of Hexahydro 4h 1,3 Benzodioxine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights that complement experimental findings.

Prediction of Spectroscopic Parameters and Spectral AssignmentComputational methods are frequently used to predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and assigning experimental spectra. A study on a complex benzodioxine derivative, for example, used the PM3 semi-empirical method to evaluate vibrational spectra, finding that the calculated frequencies were in approximate agreement with experimental values, which aided in the assignment of diagnostic bands.nih.govA similar approach could theoretically be applied to Hexahydro-4H-1,3-benzodioxine, but specific studies are not currently documented.

Thermochemical and Energetic Property Modeling

Modeling the thermochemical properties of a compound provides essential data on its stability and energy content.

Investigation of Reaction Energetics and Transition States

The study of reaction energetics through computational chemistry provides profound insights into the feasibility, spontaneity, and kinetics of chemical transformations involving this compound. By calculating the Gibbs free energies of reactants, products, intermediates, and transition states, a detailed energy profile for a given reaction pathway can be constructed. These calculations are crucial for predicting reaction outcomes, understanding mechanisms, and designing new synthetic routes.

Methods such as Density Functional Theory (DFT) are commonly employed to model these reactions. For instance, in studies of the Prins cyclization to form 1,3-dioxane (B1201747) systems, DFT calculations (e.g., using the ωB97X-D functional) have been used to map out the reaction pathway. scielo.br Such an analysis for a reaction involving this compound would involve locating the transition state (TS)—the highest energy point on the reaction coordinate—which is characterized by a single imaginary frequency in vibrational analysis. beilstein-journals.org The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), a key indicator of the reaction rate.

An illustrative example from a study on a Prins-like cyclization shows the calculation of a transition state (TS5) with a relative energy of 5.1 kcal/mol, leading to the formation of a 1,3-dioxane with a significantly exergonic Gibbs free energy change of –37.0 kcal/mol. scielo.br This indicates a thermodynamically favorable process with a manageable activation barrier. Similar calculations for this compound would be vital in understanding its formation or subsequent functionalization reactions.

| Species | Description | Relative Gibbs Free Energy (ΔG²⁹⁸, kcal/mol) |

|---|---|---|

| Reactants | Initial reacting molecules | 0.0 (Reference) |

| TS₄ₐ | Transition state for intermediate formation | +15.4 scielo.br |

| Intermediate (4A) | Zwitterionic intermediate | +8.5 scielo.br |

| TS₅ | Transition state for ring closure | +5.1 scielo.br |

| Product (5) | Final 1,3-dioxane product | -37.0 scielo.br |

Computational Conformational Analysis

The spatial arrangement of atoms in this compound is not static. The fused cyclohexane (B81311) and 1,3-dioxane rings can adopt various conformations, primarily chair, boat, and twist-boat forms. Computational conformational analysis is essential to determine the relative stabilities of these conformers and the energy barriers for their interconversion. This knowledge is fundamental to understanding the molecule's physical properties and reactivity.

Mapping of Potential Energy Surfaces

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. For a cyclic molecule like this compound, a PES can be generated by systematically changing key dihedral angles that define the ring's pucker and calculating the energy at each point. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them (saddle points). nih.gov

Computational methods, such as Møller–Plesset perturbation theory (MP2) or DFT, are used to perform these calculations. researchgate.net The resulting PES reveals the most stable, low-energy conformation—typically a chair conformation for six-membered rings—and the energetic pathways for ring inversion. For example, studies on related saturated heterocycles have shown that the presence and orientation of substituents can significantly alter the landscape of the PES. researchgate.net A detailed PES map for this compound would elucidate its preferred three-dimensional structure and conformational flexibility.

Dipole Moment Calculations for Conformational Equilibria

The molecular dipole moment (μ), a measure of charge distribution, is highly sensitive to molecular geometry. Therefore, calculating the dipole moment for each stable conformer can provide valuable data. These theoretical values can be compared with experimental data (e.g., from microwave spectroscopy) to validate the computational model and confirm the conformational equilibrium. acs.org For instance, in studies of 2-substituted 1,3-dioxanes, it was found that the calculated differences in dipole moments between axial and equatorial conformers did not always correlate directly with the conformational free energy differences, suggesting that simple electrostatic models are insufficient and that hyperconjugative effects (anomeric effects) must be considered. tandfonline.com Similar analyses for this compound would clarify the interplay of steric and electronic effects governing its conformational preferences. nih.gov

| Compound | Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Calculated Dipole Moment (μ, Debye) |

|---|---|---|---|

| 2-Fluoro-1,3-dioxane | Axial | 0.00 | 3.01 |

| Equatorial | +2.90 | 1.02 | |

| 2-Chloro-1,3-dioxane | Axial | 0.00 | 3.17 |

| Equatorial | +3.28 | 1.08 | |

| 2-Bromo-1,3-dioxane | Axial | 0.00 | 3.21 |

| Equatorial | +3.70 | 1.09 |

Data adapted from a study on 2-halo-1,3-dioxanes, illustrating the calculated energy and dipole moment differences between axial and equatorial conformers. tandfonline.com

Advanced Molecular Modeling and Dynamics Simulations

While static calculations provide information on stable states, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. acs.org This is particularly useful for studying this compound in a condensed phase, such as in a solvent, where intermolecular interactions play a critical role.

An MD simulation can reveal the dynamics of conformational changes, such as the rate of chair-to-chair interconversion. It also allows for the calculation of dynamic properties and the analysis of how the molecule interacts with its environment, for instance, by studying the structure of the solvent shell around it. researchgate.net In drug design contexts, MD simulations are used to model the interaction of a ligand with its receptor, providing insights into binding stability and affinity. mdpi.com For this compound, MD simulations could be used to understand its solvation properties and its dynamic conformational landscape, going beyond the static picture provided by PES mapping.

Research on Substituted Hexahydro 4h 1,3 Benzodioxine Derivatives

Design and Targeted Synthesis of Novel Analogs

The synthesis of novel hexahydro-4H-1,3-benzodioxine analogs is driven by the need for compounds with specific electronic and steric properties. Researchers have developed several methodologies to construct and functionalize the benzodioxine ring system.

One prominent synthetic route involves the reaction of salicylic (B10762653) acid with aldehydes. For instance, 2-(4-bromophenyl)-4H-1,3-benzodioxin-4-one has been synthesized by reacting salicylic acid with 4-bromobenzaldehyde (B125591) in the presence of acetic acid and an aluminum chloride catalyst. jasetj.comresearchgate.net This approach is valuable for introducing aryl substituents at the C-2 position of the dioxine ring.

Another effective strategy starts with polyhydroxylated benzoic acids. In one example, 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one was prepared from 2,4,6-trihydroxybenzoic acid monohydrate and acetone (B3395972), using trifluoroacetic acid and trifluoroacetic anhydride (B1165640). a-star.edu.sg This method is particularly useful for creating derivatives with specific hydroxylation patterns on the benzene (B151609) ring and alkyl substitution on the dioxine moiety.

Furthermore, synthetic strategies can be extrapolated from the synthesis of the isomeric 1,4-benzodioxanes. Methodologies such as the reaction of catechols with reagents like methyl 4-bromocrotonate under basic conditions to yield a six-membered heterocyclic ring could be adapted for 1,3-benzodioxine synthesis. mdpi.com Similarly, the use of gallic acid as an inexpensive and readily available starting material to build the benzodioxane scaffold offers a potential pathway for creating functionalized 1,3-benzodioxine derivatives. scirp.orgresearchgate.net The synthesis of spirocyclic derivatives has also been achieved through Michael-type addition reactions, a strategy that could be applied to create complex spiro-fused 1,3-benzodioxine systems. mdpi.com

| Starting Materials | Reagents and Conditions | Product Type |

|---|---|---|

| Salicylic acid, 4-Bromobenzaldehyde | Acetic acid, Aluminum chloride | 2-Aryl-4H-1,3-benzodioxin-4-one jasetj.comresearchgate.net |

| 2,4,6-Trihydroxybenzoic acid monohydrate, Acetone | Trifluoroacetic acid, Trifluoroacetic anhydride | 5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one a-star.edu.sg |

| Catechols, α,β-Unsaturated carbonyls | Mild base (e.g., K₂CO₃) | Substituted Benzodioxanes (analogous strategy) mdpi.com |

| Gallic acid, 1,2-Dibromoethane | K₂CO₃, Acetone | Functionalized Benzodioxanes (analogous strategy) researchgate.net |

Elucidation of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for predicting their behavior and designing new synthetic pathways.

A significant finding in the chemistry of these compounds is their susceptibility to rearrangement under certain conditions. It has been demonstrated that 1,3-benzodioxin-4-ones can undergo an electrophile-triggered recyclization when treated with the Vilsmeier-Haack reagent, leading to the formation of polyfunctional xanthene derivatives. researchgate.net The efficiency of this rearrangement is influenced by the substituents on the aromatic ring; the presence of bromine or iodine atoms at the C-6 and C-8 positions can make the reaction more difficult, requiring harsher conditions. researchgate.net

The reactivity of functional groups attached to the benzodioxine scaffold can also be fine-tuned. In the development of kinase inhibitors based on resorcylic acid lactone analogues, which contain a 1,3-benzodioxin-4-one moiety, the reactivity of an enamide was modulated through N-acylation. a-star.edu.sg This modification was successful in restoring the desired covalent binding capability to the target kinases, highlighting how substituent changes can have a profound impact on molecular function. a-star.edu.sg

Additionally, oxidation reactions provide another avenue for functionalization and reactivity studies. The controlled oxidation of sulfide (B99878) groups attached to the benzodioxane framework to form sulfoxides and sulfones has been achieved using reagents like hydrogen peroxide. researchgate.netscirp.org This method could be extrapolated to introduce oxygen-based functional groups into substituted 1,3-benzodioxine systems, thereby altering their electronic properties and reactivity. vulcanchem.com

Impact of Substituents on Spectroscopic Signatures and Conformational Preferences

Substituents on the this compound ring system have a direct and measurable effect on the molecule's spectroscopic properties and its preferred three-dimensional shape (conformation).

Spectroscopic Signatures: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these derivatives. In related 1,4-benzodioxane (B1196944) amide analogs, the C=O stretching vibration of the amide group is typically observed in the IR spectrum between 1626 and 1676 cm⁻¹, while the N-H stretch appears between 3275 and 3346 cm⁻¹. scirp.orgresearchgate.net

In ¹H-NMR spectra of these related systems, the methylene (B1212753) protons within the dioxane ring often appear as multiplets. scirp.org For ¹³C-NMR, the signal for a carbonyl carbon (C=O) in the dioxane ring can be found around 164 ppm, with the sp³-hybridized carbons of the dioxane ring resonating at approximately 64-69 ppm. scirp.orgscirp.org Theoretical calculations, such as those using the PM3 method, have also been employed to evaluate the vibrational spectra of benzodioxine derivatives, providing calculated frequencies that are in approximate agreement with experimental data and aid in the assignment of diagnostic bands. jasetj.comresearchgate.net

| Spectroscopic Technique | Functional Group / Proton | Characteristic Signal (ppm or cm⁻¹) | Compound Type / Reference |

|---|---|---|---|

| FTIR | Amide C=O Stretch | 1626 - 1676 cm⁻¹ | 1,4-Benzodioxane Amide Analogs scirp.orgresearchgate.net |

| FTIR | Amide N-H Stretch | 3275 - 3346 cm⁻¹ | 1,4-Benzodioxane Amide Analogs researchgate.net |

| ¹³C-NMR | Amide Carbonyl Carbon | ~164 ppm | 1,4-Benzodioxane Amide Analogs scirp.orgscirp.org |

| ¹³C-NMR | Dioxane Ring sp³ Carbons | ~64 - 69 ppm | 1,4-Benzodioxane Amide Analogs scirp.orgscirp.org |

Conformational Preferences: The this compound structure possesses conformational flexibility due to the saturated portion of its ring system. The nature and position of substituents can significantly influence the equilibrium between different chair, boat, or twist conformations of the heterocyclic ring. While specific conformational studies on this compound are not widely documented, the methodologies used for other heterocyclic systems are directly applicable. For example, detailed conformational analysis of related fused ring systems has been successfully performed using ¹³C-NMR spectroscopy. rsc.org By comparing the chemical shifts of key carbon atoms in a flexible molecule with those in conformationally locked (ancomeric) derivatives, it is possible to determine the position of the conformational equilibrium. rsc.org Such analyses, combined with computational modeling, are essential for understanding the precise spatial arrangement of atoms, which in turn dictates the molecule's reactivity and biological interactions.

Future Directions and Emerging Research Avenues in Hexahydro 4h 1,3 Benzodioxine Chemistry

Development of Innovative Methodologies for the Synthesis of Complex Analogs

The synthesis of the basic hexahydro-4H-1,3-benzodioxine structure is established, but the next frontier lies in the creation of more complex, substituted, and fused analogs. Modern organic synthesis provides a powerful toolkit for this purpose, moving beyond traditional methods toward more efficient and elegant strategies.

Key emerging methodologies include:

Multicomponent Reactions (MCRs) : Reactions like the Petasis reaction, a powerful multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative, offer a streamlined approach to highly functionalized molecules. acs.org By employing building blocks containing the this compound core, chemists can rapidly generate libraries of complex derivatives in a single step. acs.org

Domino and Cascade Reactions : These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in efficiency and atom economy. chim.it A potential strategy involves the Michael-type addition of catechols to specifically designed α,β-unsaturated carbonyl compounds, which can initiate a cascade to form the six-membered dioxine ring stereoselectively. mdpi.com

Annulation Strategies : Innovative annulation techniques, such as the regioselective addition of nucleophiles to allenic ketones, are being developed for the direct construction of the benzodioxin skeleton. researchgate.net Adapting these methods to saturated cyclohexane (B81311) precursors would provide a novel entry to complex this compound systems.

Oxidative Cyclization : The use of reagents like molecular iodine to promote oxidative cyclization presents a valuable method for creating fused heterocyclic systems. This approach has been successfully used to fuse thiadiazole rings to the related 1,4-benzodioxine moiety, a strategy that could be adapted for the hexahydro-1,3-dioxine core to build intricate polycyclic structures. frontiersin.org

Table 1: Innovative Synthetic Methodologies

| Methodology | Description | Potential Advantage for this compound Analogs |

|---|---|---|

| Multicomponent Reactions (e.g., Petasis) | Combines three or more reactants in a single operation to form a product containing portions of all reactants. acs.org | Rapid generation of molecular diversity and complexity from simple precursors. |

| Domino/Cascade Reactions | A sequence of intramolecular reactions triggered by a single event, forming multiple bonds in one pot. chim.it | High efficiency, stereocontrol, and reduced waste by avoiding intermediate purification steps. |

| Allenic Ketone Annulation | Regioselective addition of in-situ generated nucleophiles to allenic ketones to construct the dioxin ring. researchgate.net | Provides a direct and environmentally benign route to the core benzodioxin skeleton. |

| Oxidative Cyclization | Use of an oxidizing agent (e.g., iodine) to facilitate the cyclization and formation of fused ring systems. frontiersin.org | Enables the synthesis of complex, fused polyheterocyclic analogs with unique topologies. |

Advanced Computational Approaches for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental work. For the this compound system, these approaches can accelerate the discovery of new derivatives with desired characteristics.

Emerging computational strategies include:

Quantum Chemical Calculations : Methods like the semi-empirical PM3 are used to calculate fundamental properties such as the heat of formation (ΔH°f) and binding energy (ΔEb), which provide insights into the stability of different analogs. researchgate.net Furthermore, mapping the electrostatic potential can identify reactive sites within a molecule, predicting how it will interact with other reagents. researchgate.net

Molecular Modeling and Docking : For understanding potential interactions, molecular modeling is key. Techniques include structural alignment to compare a modeled structure with a known template, measured by the root mean square deviation (RMSD). nih.gov This is crucial for designing molecules that fit into specific sites, such as the pores of a material.

Machine Learning (ML) and AI : A significant emerging avenue is the use of machine learning algorithms—such as Deep Neural Networks (DNN), Random Forests, and Gradient Boosting—to predict the properties of novel compounds. semanticscholar.org By training these models on datasets of known chemicals, researchers can create predictive tools to screen virtual libraries of this compound analogs for specific characteristics (e.g., stability, solubility, electronic properties) before committing to their synthesis. semanticscholar.org

Pharmacophore Modeling and de novo Design : While often used in drug discovery, these techniques are adaptable to materials science. De novo fragment-based design can be used to conceptually build novel structures with specific properties, while pharmacophore modeling can identify the key structural features responsible for a desired chemical behavior, guiding the design of new analogs. nih.govucsd.edu

Table 2: Computational Approaches and Their Applications

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Quantum Chemistry (e.g., PM3) | Calculation of electronic structure and energy. researchgate.net | Heat of formation, binding energy, electrostatic potential, vibrational spectra. researchgate.net |

| Molecular Modeling | 3D structural alignment and comparison. nih.gov | Conformational analysis, structural similarity (RMSD). nih.gov |

| Machine Learning (e.g., DNN) | Predictive modeling based on existing data. semanticscholar.org | Physicochemical properties, stability, potential for specific applications. semanticscholar.org |

| ***De novo* Design** | Fragment-based generation of novel molecular structures. nih.gov | Design of new analogs with targeted functionalities. |

Exploration of Novel Chemical Applications and Roles as Synthetic Building Blocks in Material Science or other Non-Biological Fields

While much heterocyclic research is biologically focused, there is growing interest in non-biological applications. The this compound scaffold is a versatile platform for creating functional molecules for material science and other fields.

Synthetic Building Blocks : The this compound core serves as a robust, three-dimensional building block. Its structure can be strategically functionalized and then incorporated into larger, more complex molecular architectures. Chemical suppliers increasingly list functionalized benzodioxin derivatives as key starting materials for organic synthesis, highlighting their role in building diverse chemical entities. cymitquimica.com The synthesis of spirocyclic compounds, for instance, can utilize the dioxine moiety as a key structural component attached to other ring systems. mdpi.com

Fragrance and Flavor Chemistry : Saturated bicyclic dioxanes and related benzodioxepine structures are known for their use as fragrant compounds. core.ac.ukgoogle.com The rigid, defined conformation of the this compound skeleton makes it an interesting scaffold for structure-odor-relationship (SOR) studies. By systematically modifying substituents on the cyclohexane or dioxine ring, new fragrances with unique olfactory profiles could be developed.

Advanced Materials : The incorporation of the this compound unit into polymers could impart unique properties. The rigid, saturated ring system can influence chain stiffness, thermal stability, and conformational preferences of the resulting polymer. Furthermore, functional groups can be appended to the scaffold to allow for polymerization or cross-linking, leading to the development of novel resins, coatings, or specialty polymers.

Table 3: Non-Biological Applications and Roles

| Application Area | Role of this compound | Potential Outcome |

|---|---|---|

| Synthetic Chemistry | Versatile chemical intermediate and building block. cymitquimica.com | Access to complex heterocyclic and spirocyclic compounds. mdpi.com |

| Fragrance Industry | Core scaffold for new fragrance molecules. google.com | Development of novel scents based on structure-odor relationships. core.ac.uk |

| Material Science | Monomer or structural unit in polymers. | Creation of specialty polymers with tailored thermal and mechanical properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexahydro-4H-1,3-benzodioxine, and how do reaction conditions influence yield and purity?

- Methodological Answer : One-step synthesis strategies, such as cyclization of diols with aldehydes or ketones under acidic catalysis, are commonly employed. For example, derivatives like 6-fluoro-4H-1,3-benzodioxin-8-yl methanol (CAS 306934-89-4) are synthesized via regioselective fluorination followed by cyclization . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products. Purity can be assessed via HPLC coupled with mass spectrometry, referencing protocols from validated databases like PubChem or CAS Common Chemistry .

Q. How can researchers resolve spectral data contradictions during structural characterization?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For this compound derivatives, compare experimental data with computational predictions (e.g., DFT calculations for -NMR chemical shifts) and cross-validate using high-resolution mass spectrometry (HRMS). Ensure sample purity via elemental analysis, as impurities can distort spectral interpretations .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Solubility : Slightly soluble in water (e.g., 8.45 mg/mL at 25°C for analogous compounds) but highly soluble in ethanol or DMSO .

- Stability : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Note that decomposition products are not well-documented; thus, LC-MS/MS is recommended for tracking degradation .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests. For example, fluorinated analogs (e.g., 6-fluoro-4H-1,3-benzodioxin-8-yl methanol) show enhanced membrane permeability, which can be rationalized via logP calculations .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound analogs?

- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction progression in real time. Statistical optimization (e.g., Design of Experiments, DoE) can identify critical process parameters (e.g., stoichiometry, mixing rates). For chiral variants, use chiral stationary phase HPLC to ensure enantiomeric excess >98% .

Q. How do structural modifications (e.g., fluorination or sulfonation) alter the physicochemical properties of this compound?

- Methodological Answer :

- Fluorination : Increases metabolic stability and lipophilicity (logP +0.5–1.0). For example, 6-fluoro derivatives exhibit enhanced blood-brain barrier penetration .

- Sulfonation : Improves aqueous solubility but may reduce bioavailability. Characterize sulfonated analogs via -NMR and X-ray crystallography to confirm regiochemistry .

Data Contradiction Analysis

Q. How to address conflicting reports on the acute toxicity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in test models (e.g., rodent vs. zebrafish) or dosing protocols. Conduct standardized OECD Guideline 423 tests and compare results with in silico toxicity predictions (e.g., ProTox-II). Note that current data classify most derivatives as non-carcinogenic per IARC/ACGIH guidelines, but chronic toxicity studies are lacking .

Research Design Considerations

Q. What in vitro and in vivo models are suitable for studying the anti-inflammatory activity of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.